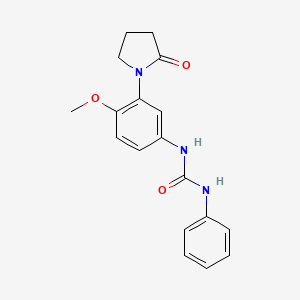

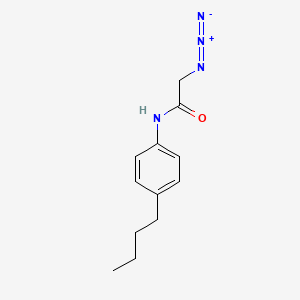

![molecular formula C18H12ClN3OS B2569286 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline CAS No. 241132-41-2](/img/structure/B2569286.png)

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is also known by its chemical name, CIPTA, and has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Schiff base reaction.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Green Chemistry

The compound is part of a class of chemicals that can be synthesized through green chemistry protocols. For example, the Biginelli reaction, a significant method in organic synthesis, has been adapted to create related compounds using environmentally friendly procedures. This approach not only enhances the efficiency of chemical reactions but also contributes to the sustainability of chemical manufacturing processes (R. Morigi, A. Locatelli, M. Rambaldi, A. Consorti, A. Leoni, 2012).

Nematicidal and Antifungal Activities

Related thiazole and imidazole derivatives have demonstrated potential nematicidal and antifungal activities. These compounds have been synthesized and tested against various nematodes and fungi, showing appreciable activity. This indicates a promising avenue for developing new pesticides and antifungal agents based on the structural framework of these molecules (A. Srinivas, A. Nagaraj, C. S. Reddy, 2010).

Antimicrobial Properties

The antimicrobial properties of thiazoles and their fused derivatives have been extensively studied. New synthetic pathways have been explored to create thiazole derivatives with significant antimicrobial activities against both bacteria and fungi. These findings highlight the potential of such compounds in addressing the growing concern of antimicrobial resistance (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008).

Microwave-Assisted Synthesis

The application of microwave-assisted synthesis techniques to create thiazole derivatives has been demonstrated to significantly reduce reaction times and improve yield. This method leverages the unique properties of microwave irradiation to enhance chemical reactions, offering a more efficient and scalable approach to the synthesis of complex molecules (S. Kamila, Kimberly Mendoza, E. Biehl, 2012).

Structural and Optical Properties

The influence of the thiazole backbone on the structural, redox, and optical properties of various complexes has been investigated. These studies contribute to a deeper understanding of how subtle changes in molecular structure can significantly impact the physical properties of materials, which is crucial for the development of new materials for electronic and photonic applications (Samar Eid, M. Fourmigué, T. Roisnel, D. Lorcy, 2007).

Eigenschaften

IUPAC Name |

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-phenoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS/c19-17-16(22-10-11-24-18(22)21-17)12-20-13-6-8-15(9-7-13)23-14-4-2-1-3-5-14/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZNYKRUEKWCDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(N=C4N3C=CS4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

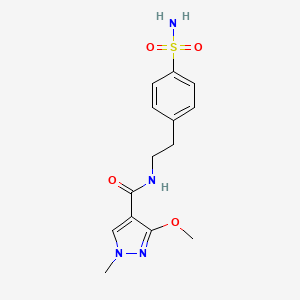

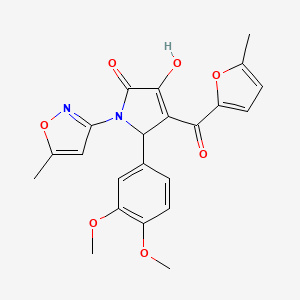

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2569203.png)

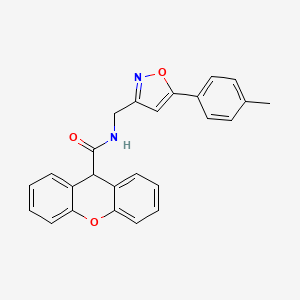

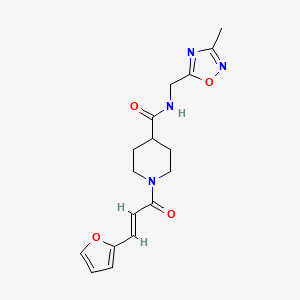

![N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2569206.png)

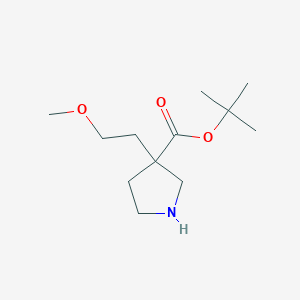

![2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2569213.png)

![2-(6-isopropyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2569217.png)

![tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B2569221.png)

![4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide](/img/structure/B2569222.png)

![N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2569226.png)